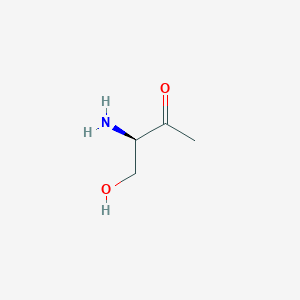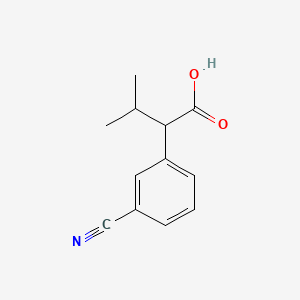
2-(3-Cyanophenyl)-3-methylbutanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyanophenyl)-3-methylbutanoic acid is an organic compound that features a cyanophenyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanophenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group tolerant conditions . Another method involves the use of cyanoacetohydrazides as precursors, which can undergo various reactions to form the desired compound .
Industrial Production Methods
Industrial production of 2-(3-Cyanophenyl)-3-methylbutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Cyanophenyl)-3-methylbutanoic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the cyanophenyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction employs palladium catalysts and boron reagents . Other reactions may use different catalysts and reagents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Applications De Recherche Scientifique
2-(3-Cyanophenyl)-3-methylbutanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Cyanophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(3-Cyanophenyl)-3-methylbutanoic acid include other cyanophenyl derivatives and butanoic acid derivatives. Examples include:
Uniqueness
What sets 2-(3-Cyanophenyl)-3-methylbutanoic acid apart from similar compounds is its specific structural configuration, which may confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-(3-cyanophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H13NO2/c1-8(2)11(12(14)15)10-5-3-4-9(6-10)7-13/h3-6,8,11H,1-2H3,(H,14,15) |
Clé InChI |
XCTGEVAKATUJCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC(=C1)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



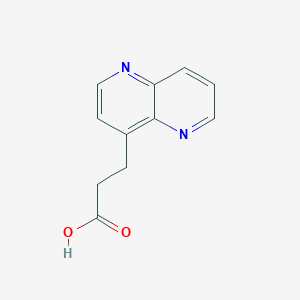
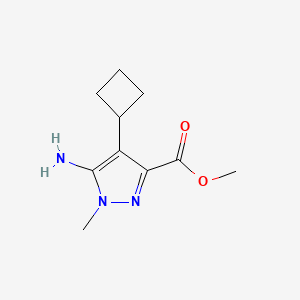
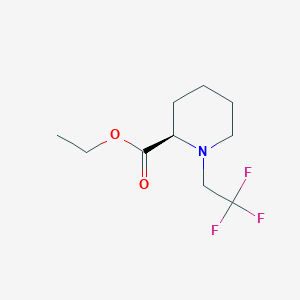
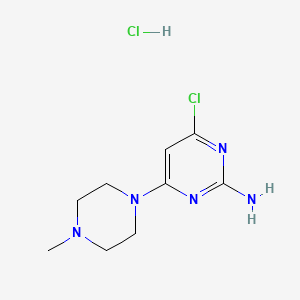
![Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid](/img/structure/B13074491.png)
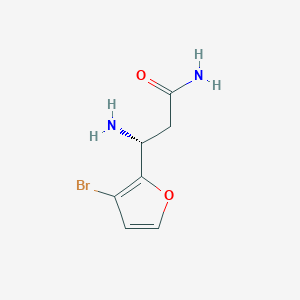
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine](/img/structure/B13074505.png)
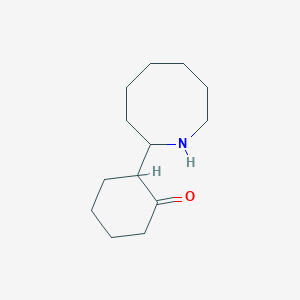

![3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13074535.png)
![2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13074543.png)
